molecular formula C9H12F2O2 B1404999 Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate CAS No. 1419101-40-8

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate

Cat. No.: B1404999
CAS No.: 1419101-40-8
M. Wt: 190.19 g/mol
InChI Key: NMHRSPYFJMDXJG-UHFFFAOYSA-N
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Description

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate is an organofluorine compound characterized by its unique spirocyclic structure. This compound is notable for its conformationally restricted isostere of gem-difluorocycloalkanes, which imparts distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate typically involves a convergent synthesis strategy. A common synthetic precursor used is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, often ranging from 6 to 10, and involves reactions such as cyclization and functional group transformations .

Industrial Production Methods

Industrial production of this compound can be scaled up to multigram quantities. The process involves short reaction sequences and can yield up to 0.47 kg of the target compound . The methodology ensures high purity and consistency, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include:

Major Products

The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further derivatized for specific applications .

Scientific Research Applications

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure and fluorine atoms contribute to its unique binding properties and stability. The pathways involved often include modulation of enzyme activities and receptor interactions, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate stands out due to its conformationally restricted structure, which imparts unique chemical stability and reactivity. This makes it a valuable compound for various advanced applications in research and industry .

Properties

IUPAC Name

methyl 2,2-difluorospiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-13-7(12)6-2-8(3-6)4-9(10,11)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHRSPYFJMDXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171250
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-40-8
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.3]heptane-2-carboxylic acid, 6,6-difluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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